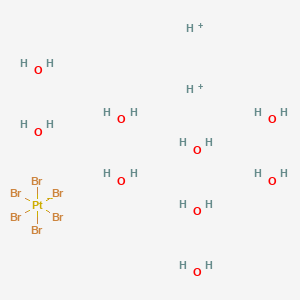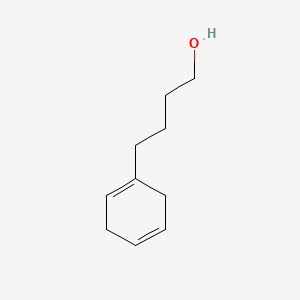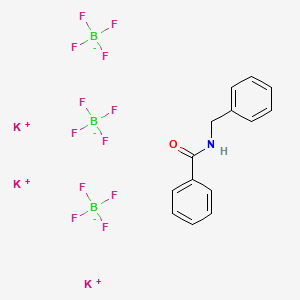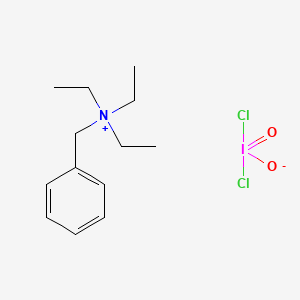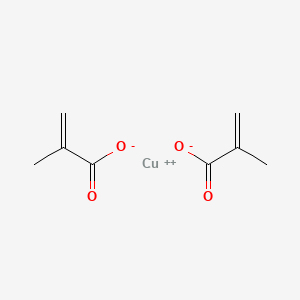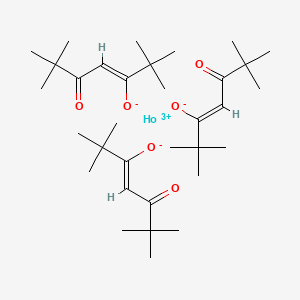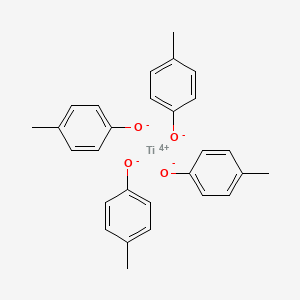
4-Methylphenolate;titanium(4+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylphenolate;titanium(4+) is a chemical compound with the molecular formula C28H28O4Ti. It is a titanium complex where the titanium atom is coordinated by four 4-methylphenolate ligands. This compound is known for its stability and unique properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylphenolate;titanium(4+) is typically synthesized by reacting titanium tetrachloride (TiCl4) with 4-methylphenol (p-cresol) in a 1:4 molar ratio. The reaction is usually carried out in an inert atmosphere to prevent the hydrolysis of titanium tetrachloride. The reaction can be represented as follows:
TiCl4+4C7H8O→Ti(C7H7O)4+4HCl
Industrial Production Methods: In industrial settings, the synthesis of 4-Methylphenolate;titanium(4+) involves similar reaction conditions but on a larger scale. The reaction is typically conducted in a controlled environment to ensure the purity and yield of the product. The use of solvents and catalysts may be employed to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 4-Methylphenolate;titanium(4+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide (TiO2) and other by-products.
Reduction: It can be reduced under specific conditions to form lower oxidation state titanium compounds.
Substitution: The phenolate ligands can be substituted with other ligands, such as alkoxides or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Ligand exchange reactions can be carried out using various nucleophiles under controlled conditions.
Major Products Formed:
Oxidation: Titanium dioxide (TiO2) and 4-methylphenol.
Reduction: Lower oxidation state titanium compounds and 4-methylphenol.
Substitution: New titanium complexes with different ligands.
Scientific Research Applications
4-Methylphenolate;titanium(4+) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and oxidation reactions.
Biology: The compound has been studied for its potential use in biological systems, particularly in the development of anti-tumor agents.
Industry: It is used in the production of high-performance materials, such as coatings and composites, due to its stability and unique properties.
Mechanism of Action
The mechanism of action of 4-Methylphenolate;titanium(4+) involves its interaction with molecular targets and pathways in biological systems. The compound can form stable complexes with various biomolecules, leading to its cytotoxic effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interferes with cellular processes, leading to cell death in cancer cells .
Comparison with Similar Compounds
4-Methylphenolate;titanium(4+) can be compared with other similar compounds, such as:
Titanium(IV)tetrakis(phenolate): Similar structure but without the methyl group on the phenolate ligands.
Titanium(IV)tetrakis(2,6-dimethylphenolate): Contains two methyl groups on the phenolate ligands, leading to different steric and electronic properties.
Titanium(IV)tetrakis(4-tert-butylphenolate): Contains a bulkier tert-butyl group on the phenolate ligands, affecting its reactivity and stability.
Uniqueness: 4-Methylphenolate;titanium(4+) is unique due to the presence of the 4-methylphenolate ligands, which provide specific steric and electronic properties that influence its reactivity and stability. This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
4-methylphenolate;titanium(4+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C7H8O.Ti/c4*1-6-2-4-7(8)5-3-6;/h4*2-5,8H,1H3;/q;;;;+4/p-4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNOEGVNJAATOQ-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[O-].CC1=CC=C(C=C1)[O-].CC1=CC=C(C=C1)[O-].CC1=CC=C(C=C1)[O-].[Ti+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O4Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
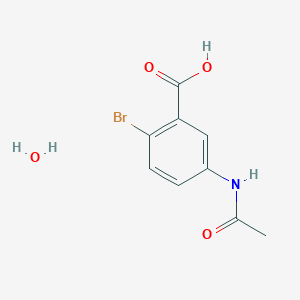
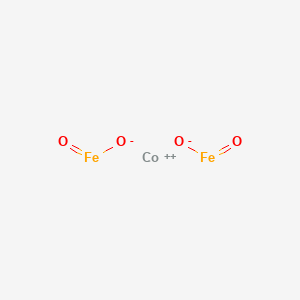
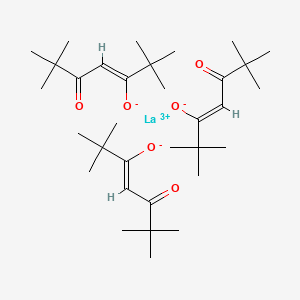
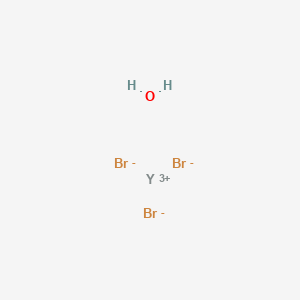
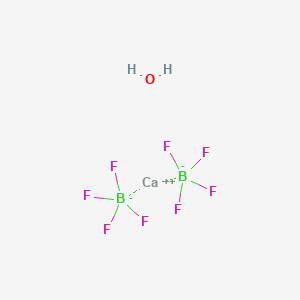
![Azane;5,7,9,11,13,15,17,19,21,23-decahydroxy-2,4,6,8,10,12,14,16,18,20,22,24,25,26,27,28,29,30,31-nonadecaoxa-1lambda6,3lambda6,5lambda6,7lambda6,9lambda6,11lambda6,13lambda6,15lambda6,17lambda6,19lambda6,21lambda6,23lambda6-dodecatungstaoctacyclo[21.1.1.11,3.13,5.17,9.111,13.115,17.119,21]hentriacontane 1,3,5,7,9,11,13,15,17,19,21,23-dodecaoxide;pentahydrate](/img/structure/B8203568.png)
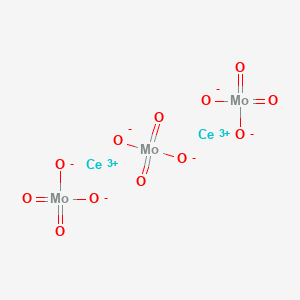
![6-amino-3,5-dihydro-4H-Imidazo[4,5-c]pyridin-4-one](/img/structure/B8203576.png)
